![molecular formula C20H19ClN4O3S B2662154 (S)-Methyl 2-(4-(4-chlorophenyl)-2-(hydroxymethyl)-3,9-dimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate CAS No. 916491-91-3](/img/structure/B2662154.png)
(S)-Methyl 2-(4-(4-chlorophenyl)-2-(hydroxymethyl)-3,9-dimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This usually includes the compound’s systematic name, common name, and structural formula. The description might also include the compound’s source or method of synthesis.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It might include the starting materials, reaction conditions, catalysts, and yield.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its functional groups, stereochemistry, and conformation.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It might include the reaction conditions, products, and mechanism.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Spectroscopic and Quantum Mechanical Analysis
Research has utilized vibrational spectroscopic techniques (FT-IR, FT-Raman) alongside quantum mechanical methods to investigate the spectroscopic properties of related compounds. These studies provide critical insights into the molecular geometry, vibrational wavenumbers, infrared intensities, Raman scattering, molecular electrostatic potential (MEP), HOMO-LUMO energies, and thermodynamic properties. Such detailed molecular characterizations are fundamental for understanding the compound's biological activity and potential therapeutic applications (Kuruvilla et al., 2018).
Platelet-Activating Factor (PAF) Antagonism
Several studies have focused on derivatives of the compound as potent antagonists to platelet-activating factor (PAF), a mediator involved in various inflammatory processes. By modulating PAF-induced reactions, these derivatives exhibit potential therapeutic effects in conditions like bronchoconstriction and airway hyperresponsiveness. The structural differences and substituent effects on the thienodiazepine ring system are crucial for their activity and duration of action, providing a basis for developing long-acting anti-inflammatory agents (Kagoshima et al., 1997).
Pharmacokinetics and Metabolism
Understanding the absorption, distribution, excretion, and metabolic pathways of such compounds is essential for developing effective and safe therapeutic agents. Studies in this area have detailed the pharmacokinetics and metabolic profiles in animal models, highlighting the compound's rapid absorption, biotransformation, and elimination mechanisms. These insights are critical for optimizing dosing regimens and enhancing therapeutic efficacy while minimizing potential adverse effects (Kato & Nishimine, 1978).
Potential Therapeutic Applications
The compound and its derivatives have been investigated for their potential as psychotropic agents, with studies indicating significant anti-anxiety and sedative effects. By acting on specific neurotransmitter systems in the brain, these compounds modulate neuronal activity and exhibit therapeutic potential in treating anxiety disorders and related conditions. Their pharmacological profiles suggest that they could offer advantages over existing treatments, such as improved efficacy and safety profiles (Tsumagari et al., 1978).
Safety And Hazards
This involves examining the compound’s toxicity, flammability, and other hazards. It might also include information on safe handling and disposal.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or reactivity.
I hope this information is helpful! If you have any other questions, feel free to ask.
properties
IUPAC Name |
methyl 2-[(9S)-7-(4-chlorophenyl)-4-(hydroxymethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3S/c1-10-15(9-26)29-20-17(10)18(12-4-6-13(21)7-5-12)22-14(8-16(27)28-3)19-24-23-11(2)25(19)20/h4-7,14,26H,8-9H2,1-3H3/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZGWOQOQFAPLU-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 2-(4-(4-chlorophenyl)-2-(hydroxymethyl)-3,9-dimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

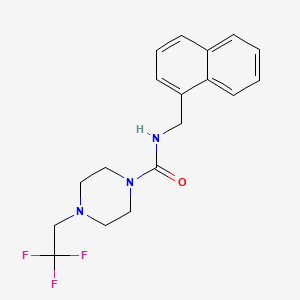

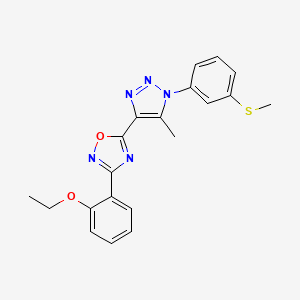
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2662075.png)
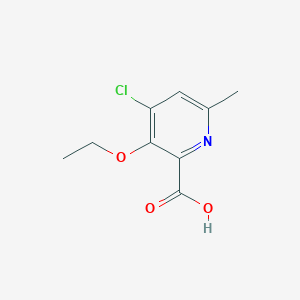
![1-(4-Ethoxyphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2662077.png)
![2-{4-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/no-structure.png)
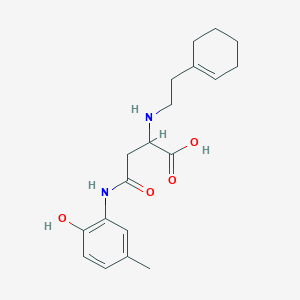
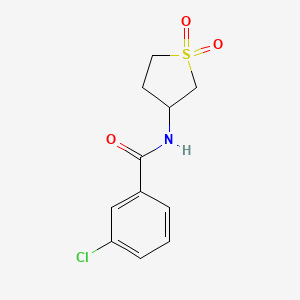
![5-amino-N-(2,4-dimethylphenyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2662084.png)
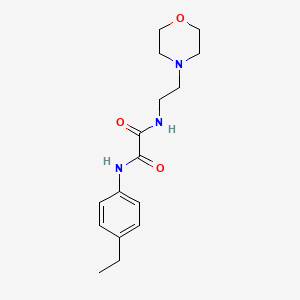
![4-(2-ethoxybenzyl)-1-((2,4,6-trimethylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2662091.png)
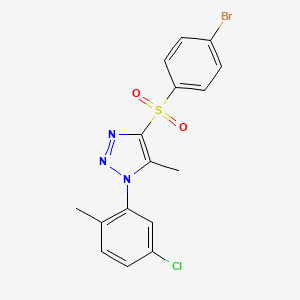
![5-[(4-chlorophenyl)sulfanyl]-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2662094.png)